BenchChemオンラインストアへようこそ!

2-Methoxy-2,6,6-trimethylheptane-3,5-dione

MOCVD precursors heterometallic complexes volatility

Unlike simple β-diketones (acac, TMHD) that dissociate upon vaporization, 2-Methoxy-2,6,6-trimethylheptane-3,5-dione (HZis) features an α-methoxy oxygen donor that enables µ,κ²(O,O′):κ²(O′,OMe) bridging modes. Its heterometallic complexes sublime as intact bimetallic [M₂L₄] molecules—confirmed by TG-MS—eliminating the fractionation that plagues physical mixtures of TMHD precursors. This makes HZis the definitive ligand for single-source MOCVD precursors delivering stoichiometrically controlled Pd/Cu alloy membranes, ZrO₂ high-k dielectrics, and Pb-containing perovskite films. Procure the ligand that vaporizes intact.

Molecular Formula C11H20O3
Molecular Weight 200.27 g/mol
Cat. No. B5170344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-2,6,6-trimethylheptane-3,5-dione
Molecular FormulaC11H20O3
Molecular Weight200.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CC(=O)C(C)(C)OC
InChIInChI=1S/C11H20O3/c1-10(2,3)8(12)7-9(13)11(4,5)14-6/h7H2,1-6H3
InChIKeyPXJCDOSDACXFTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-2,6,6-trimethylheptane-3,5-dione (HZis) – A Sterically Tuned β-Diketone Ligand for Volatile Heterometallic Precursors


2-Methoxy-2,6,6-trimethylheptane-3,5-dione (CAS 138201-84-0; synonym HZis) is a bulky, methoxy-substituted β-diketone ligand belonging to the 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) family [1]. The replacement of one α-methyl group with a methoxy group introduces an additional Lewis-basic oxygen donor, which profoundly alters the coordination chemistry of its metal complexes by enabling µ,κ²(O,O′):κ²(O′,OMe) bridging modes that are inaccessible to the parent TMHD ligand [1]. This structural feature makes HZis a key building block for designing single-source MOCVD precursors that vaporize intact, retain heterometallic architecture in the gas phase, and deliver alloy films with tunable composition [2].

Why 2-Methoxy-2,6,6-trimethylheptane-3,5-dione Cannot Be Replaced by Generic TMHD or Acetylacetonate – Ligand Architecture Dictates Vapor-Phase Integrity


Simple β-diketones such as acetylacetonate (acac) and the parent 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) generate monometallic complexes that dissociate or disproportionate upon vaporization, precluding their use as single-source precursors for stoichiometrically controlled multimetallic films [1]. The methoxy substituent in HZis provides an additional oxygen donor that bridges between metal centers in the solid state via Cu···OCH3 interactions, creating 1D coordination polymers that sublime as intact bimetallic [M₂L₄] molecules rather than mixtures of monometallic fragments [2]. Thermogravimetric and mass spectrometric evidence confirms that HZis-derived heterometallic complexes vaporize without decomposition into monometallic units, whereas attempts to co-sublime mixtures of TMHD complexes result in fractionation and non-stoichiometric film deposition [1][2].

Quantitative Differentiation Evidence for 2-Methoxy-2,6,6-trimethylheptane-3,5-dione Ligand


Lower Sublimation Temperature of CuPd Heterometallic Complex vs. Parent Pd Complex

The heterometallic complex CuPdL4 (L = 2-methoxy-2,6,6-trimethylheptane-3,5-dionate) sublimes without residue at T ~ 403–413 K under 10⁻² Torr, which is substantially lower than the sublimation temperature of the parent palladium complex PdL2 (~443 K) measured under identical vacuum conditions [1]. This 30–40 K reduction in sublimation temperature directly translates to a wider MOCVD process window and reduced thermal budget during precursor delivery.

MOCVD precursors heterometallic complexes volatility

Heterometallic Complex Melts as a Single Phase While TMHD Mixtures Show Two Melting Endotherms

Differential thermal analysis (DTA) of CuPdL4 reveals a single endothermic peak for melting at 444.5 ± 0.5 K with ΔHmelt = 57.8 ± 0.9 kJ·mol⁻¹. In contrast, a 1:1 physical mixture of the monometallic complexes PdL2 and CuL2 exhibits two distinct DTA peaks corresponding to the sequential melting of the individual components [1]. The monometallic complexes melt at 461.2 ± 0.5 K (PdL2, ΔHmelt = 23.2 ± 0.5 kJ·mol⁻¹) and 436.6 ± 0.5 K (CuL2, ΔHmelt = 27.8 ± 0.5 kJ·mol⁻¹) [1].

DSC phase purity heterometallic integrity

HZis Complex Vaporizes Without Dissociation Into Monometallic Fragments; TMHD Analog Dissociates

Mass spectrometric monitoring of the vapor phase from CuPdL4 (L = 2-methoxy-2,6,6-trimethylheptane-3,5-dionate) during programmed heating (5 K·min⁻¹) shows that Pd- and Cu-containing ion peaks decrease symbatically up to ~528 K, indicating the heterometallic complex sublimes as intact bimetallic [CuL₂PdL₂] molecules [1]. In contrast, the structurally analogous complex [Pd(acac)₂·Cu(tmhd)₂] (using TMHD ligand) does not maintain heterometallic integrity upon sublimation [2]. The saturated vapor pressure data confirm that CuPdL4 passes into the gas phase as binuclear molecules, and no decomposition into monometallic complexes occurs within the studied temperature range of 403–438 K [1].

gas-phase integrity mass spectrometry precursor design

Methoxy-Bridged Coordination Architecture Suppresses Ligand Condensation Relative to Methyl-Terminated TMHD

X-ray diffraction analysis of [Mg₂(Zis)₄] (II) reveals a unique µ,κ²:κ¹ and µ,κ²(O,O′):κ²(O′,OMe) bridging coordination mode in which the methoxy oxygen of the HZis ligand participates in metal binding, creating an asymmetric environment with Mg coordination numbers of 5 and 6 [1]. In the analogous TMHD complex [Mg₂(Thd)₄] (I), three µ,κ²:κ¹ ligands occupy bridging positions without methoxy participation. Thermogravimetric analysis demonstrates that complex I (TMHD) is more volatile and low-melting than complex II (HZis), indicating that methoxy incorporation raises the thermal stability of the complex at the expense of volatility [1].

coordination polymer steric effect thermal stability

Zirconium(IV) HZis Complex Sublimes Without Decomposition at 200 °C Under Low Pressure

Tetrakis-(2-methoxy-2,6,6-trimethylheptane-3,5-dionato)zirconium(IV), Zr(zis)₄, sublimes quantitatively without decomposition at 200 °C under a reduced pressure of 10⁻² Torr [1]. The complex exists as two structural isomers in a 1:1 ratio within the crystal lattice, with Zr–O distances ranging from 2.127 to 2.202 Å and a square-antiprismatic coordination geometry [1]. This sublimation behavior is compared with two analogous zirconium β-diketonate complexes bearing different bulky terminal substituents, confirming that the methoxy group influences molecular packing and consequently modulates volatility [1].

CVD precursor zirconium dioxide thermal stability

Lead(II) HZis Complex Shows Quantitatively Distinct Thermodynamic Stability vs. TMHD, acac, and hfa Analogs

Solution-reaction calorimetry measurements yielded standard enthalpies of formation for Pb(zis)₂, Pb(dpm)₂, Pb(aa)₂, Pb(pta)₂, and Pb(hfa)₂, from which homolytic (Pb–O) and heterolytic (Pb–O) bond dissociation enthalpies were derived [1]. The sublimation enthalpies of the complexes were obtained from saturated vapor pressure measurements using the flow method [1]. The HZis ligand (zis) generates Pb–O bond energetics that are distinct from the fluorinated (hfa, pta) and non-fluorinated (dpm, aa) analogs, allowing thermodynamic tuning of precursor stability independent of fluorine content.

bond dissociation enthalpy thermochemistry lead diketonates

Optimal Application Scenarios for 2-Methoxy-2,6,6-trimethylheptane-3,5-dione Based on Quantitative Evidence


Single-Source MOCVD of Stoichiometric Cu–Pd Alloy Membranes for Hydrogen Separation

The HZis-derived heterometallic precursor [PdL₂·CuL₂] sublimes as intact bimetallic molecules at 403–438 K and deposits Cu/Pd alloy films with a mean ratio of 55/45 at substrate temperatures of 523–623 K [1]. The absence of dissociation into monometallic complexes during vapor transport, confirmed by mass spectrometry and vapor pressure measurements, eliminates the fractionation that plagues physical mixtures of TMHD or acac precursors [1][2]. This enables fabrication of compositionally uniform Pd alloy membranes for hydrogen separation with tunable Cu/Pd ratios, a process demonstrated by MOCVD at 10 Torr on Si(100) and SiO₂ substrates [2].

Volatile Zirconium Precursor for ZrO₂ Gate Dielectric or Thermal Barrier Coatings via MOCVD

Zr(zis)₄ sublimes quantitatively at 200 °C (10⁻² Torr) without decomposition, providing a well-defined thermal delivery window for MOCVD of ZrO₂ thin films [1]. The square-antiprismatic coordination and molecular packing derived from the methoxy-substituted ligand architecture contribute to the observed volatility profile, which differs from other sterically hindered zirconium diketonates [1]. This makes Zr(zis)₄ a candidate precursor for high-k dielectric layers in microelectronics or for thermal barrier coatings where controlled ZrO₂ deposition without carbon contamination is essential.

Thermodynamically Tuned Lead Oxide Precursors for Perovskite or Ferroelectric Film Deposition

Pb(zis)₂ occupies an intermediate position in the thermochemical landscape between the highly volatile fluorinated Pb(hfa)₂ and the less stable unsubstituted Pb(aa)₂, as quantified by standard enthalpies of formation, sublimation enthalpies, and Pb–O bond dissociation enthalpies determined in a single comparative study [1]. This quantitative thermochemical dataset enables rational selection of HZis over TMHD (dpm) or fluorinated analogs when an intermediate level of precursor thermal stability is required, such as in the MOCVD of lead-containing perovskite or ferroelectric oxide films where premature decomposition must be avoided but excessive thermal stability impedes delivery.

Magnesium β-Diketonate Complex Design Where Thermal Robustness Is Prioritized Over Volatility

The Mg₂(Zis)₄ complex exhibits lower volatility and higher thermal stability relative to its Mg₂(Thd)₄ counterpart, as evidenced by direct thermogravimetric comparison [1]. This property profile is advantageous in applications requiring air-stable, thermally robust magnesium precursors for liquid-injection MOCVD or for sol–gel processing where the precursor must survive extended storage and handling without degradation, even if higher vaporization temperatures (relative to TMHD analogs) must be accommodated in the delivery system [1].

Quote Request

Request a Quote for 2-Methoxy-2,6,6-trimethylheptane-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.